molecular formula C20H12N2OS B5834798 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile

3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile

Cat. No.: B5834798
M. Wt: 328.4 g/mol
InChI Key: NTHCRNWMWKYHPY-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile, also known as BF-168, is a small molecule compound that has been widely studied for its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation. In We will also discuss the scientific research applications of this compound and list future directions for its study.

Mechanism of Action

The mechanism of action of 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile is not fully understood, but it is thought to involve the binding of the compound to specific targets in cells. One proposed target is the amyloid fibrils mentioned earlier, which this compound has been shown to bind to with high selectivity. Other potential targets include enzymes involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In addition to its fluorescent and photosensitizing properties, this compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile for laboratory experiments is its high selectivity for specific targets, such as amyloid fibrils. This makes it a valuable tool for the detection and diagnosis of diseases such as Alzheimer's and Parkinson's. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile. One area of interest is the development of new fluorescent probes based on this compound for the detection of other biological targets. Another area of interest is the further investigation of this compound as a photosensitizer in PDT, including the optimization of its properties for this application. Additionally, the potential use of this compound as an inhibitor of acetylcholinesterase and butyrylcholinesterase warrants further investigation for its potential use in the treatment of cognitive disorders.

Synthesis Methods

The synthesis of 3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile involves a multi-step process that begins with the reaction of 2-furylboronic acid with 2-bromoacetonitrile. This reaction yields 2-(furan-2-yl)-2-methylpropanenitrile, which is then reacted with 2-phenylacetonitrile to produce 3-[5-(furan-2-yl)-2-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazol-2-yl]acrylonitrile. This compound is then subjected to a final cyclization reaction to yield this compound.

Scientific Research Applications

3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of amyloid fibrils, which are implicated in a range of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to exhibit high selectivity and sensitivity for amyloid fibrils, making it a promising tool for the early detection and diagnosis of these diseases.
Another area of interest is the potential use of this compound as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. This compound has been shown to possess strong photosensitizing properties, making it a promising candidate for further investigation in this field.

Properties

IUPAC Name

(Z)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2OS/c21-13-15(14-6-2-1-3-7-14)12-16-10-11-18(23-16)20-22-17-8-4-5-9-19(17)24-20/h1-12H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHCRNWMWKYHPY-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)C3=NC4=CC=CC=C4S3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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